molecular formula C11H21NO2 B1527640 4-(Ethylamino)cyclohexanecarboxylic acid ethyl ester CAS No. 943551-58-4

4-(Ethylamino)cyclohexanecarboxylic acid ethyl ester

Cat. No. B1527640
CAS RN: 943551-58-4
M. Wt: 199.29 g/mol
InChI Key: UCLDINYUVODFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Ethylamino)cyclohexanecarboxylic acid ethyl ester (4-EAEE) is an organic compound with a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It is a white, crystalline solid with a melting point of 114-116°C. 4-EAEE has been used in a variety of studies due to its unique properties, such as its low toxicity, low reactivity, and high solubility in water. In addition, it has been found to be an effective inhibitor of enzymes involved in the metabolism of drugs and other compounds.

Mechanism Of Action

The exact mechanism of action of 4-(Ethylamino)cyclohexanecarboxylic acid ethyl ester is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. In particular, it has been found to be an effective inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a wide variety of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Ethylamino)cyclohexanecarboxylic acid ethyl ester have not yet been fully studied. However, it has been found to be an effective inhibitor of enzymes involved in the metabolism of drugs and other compounds. In addition, it has been found to be an effective inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a wide variety of drugs and other compounds.

Advantages And Limitations For Lab Experiments

The main advantage of 4-(Ethylamino)cyclohexanecarboxylic acid ethyl ester for use in laboratory experiments is its low toxicity and low reactivity. It is also highly soluble in water, making it easy to work with in aqueous solutions. However, it should be noted that 4-(Ethylamino)cyclohexanecarboxylic acid ethyl ester is not a particularly stable compound, and can degrade over time if not stored properly.

Future Directions

Given the potential of 4-(Ethylamino)cyclohexanecarboxylic acid ethyl ester as an inhibitor of enzymes involved in the metabolism of drugs and other compounds, there are a number of potential future directions for research. These include further studies of its mechanism of action, its effects on biochemical and physiological processes, and its potential use as a therapeutic agent. Additionally, further research into its synthesis and stability could lead to improved methods for its production and storage.

Scientific Research Applications

4-(Ethylamino)cyclohexanecarboxylic acid ethyl ester has been used in a variety of scientific research applications due to its unique properties. Its low toxicity and low reactivity make it an ideal compound for use in biochemical and pharmacological studies. It has been used as an inhibitor of enzymes involved in the metabolism of drugs and other compounds, as well as in studies of protein-protein interactions. In addition, 4-(Ethylamino)cyclohexanecarboxylic acid ethyl ester has been used in studies of the structure and function of proteins, as well as in studies of the mechanism of action of drugs.

properties

IUPAC Name

ethyl 4-(ethylamino)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-3-12-10-7-5-9(6-8-10)11(13)14-4-2/h9-10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLDINYUVODFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCC(CC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethylamino)cyclohexanecarboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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